molecular formula C18H27NO4 B8673730 1-Boc-4-[Hydroxy-(4-methoxyphenyl)methyl]piperidine

1-Boc-4-[Hydroxy-(4-methoxyphenyl)methyl]piperidine

Cat. No. B8673730
M. Wt: 321.4 g/mol
InChI Key: XLBIATZTZNGUSL-UHFFFAOYSA-N
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Patent
US07491735B2

Procedure details

To a solution of the above alcohol (3.40 g, 10.6 mmol) in CH2Cl2 (50 mL) at room temperature was added SiO2 (13.60 g) and PCC (6.84 g, 31.70 mmol). The resulting mixture was stirred under N2 for 2 hours to afford 4-(4-methoxy-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester as a yellow solid (3.00 g, 88%) after purification.
Quantity
3.4 g
Type
reactant
Reaction Step One
[Compound]
Name
SiO2
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH:14]([OH:23])[C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14](=[O:23])[C:15]2[CH:16]=[CH:17][C:18]([O:21][CH3:22])=[CH:19][CH:20]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C1=CC=C(C=C1)OC)O
Name
SiO2
Quantity
13.6 g
Type
reactant
Smiles
Name
Quantity
6.84 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred under N2 for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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